![molecular formula C27H34ClN7OS B608253 (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide CAS No. 1349719-98-7](/img/structure/B608253.png)
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
概要
作用機序
RO-6870810は、BETタンパク質のブロモドメインに結合し、それらがアセチル化ヒストンペプチドとの相互作用を阻害することによって効果を発揮します。このクロマチンリモデリングの破壊は、遺伝子発現の変化と細胞増殖の阻害につながります。 RO-6870810の分子標的は、BRD2、BRD3、BRD4、BRDTなどのBETタンパク質を含みます。 .
類似の化合物との比較
RO-6870810は、(+)-JQ1やCPI-203などの他のBET阻害剤と構造的に類似しています。RO-6870810は、その有効性と安全性を高める、最適化された化学的および生物学的特性を持っています。 RO-6870810のユニークな特徴には、BETタンパク質に対する高い選択性と、クロマチンリモデリングをより効果的に破壊する能力が含まれます。 .
類似の化合物のリスト
(+)-JQ1: 作用機序が類似している、よく知られたBET阻害剤。
CPI-203: 強力な抗癌活性を持つ、別のBET阻害剤。
生化学分析
Biochemical Properties
(S)-JQ-35 interacts with the BET family of bromodomain-containing proteins . These proteins play a crucial role in regulating gene expression. The interaction between (S)-JQ-35 and these proteins can influence various biochemical reactions within the cell .
Cellular Effects
(S)-JQ-35 has been shown to have effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (S)-JQ-35 involves its binding interactions with the BET family of bromodomain-containing proteins . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-JQ-35 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-JQ-35 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-JQ-35 is involved in metabolic pathways that interact with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
(S)-JQ-35 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-JQ-35 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
RO-6870810は、重要な中間体の生成とその後のカップリング反応を含む多段階プロセスによって合成されます。合成経路は一般的に以下のステップを含みます。
コア構造の形成: RO-6870810のコア構造は、環化や官能基変換などの反応によって合成されます。
官能基の導入: 様々な官能基は、置換反応によってコア構造に導入され、目的の化学的性質と生物活性を確保します。
最終的なカップリング反応: 最終生成物は、温度や溶媒の選択などの特定の反応条件下で中間体をカップリングすることによって得られます。
工業生産方法
RO-6870810の工業生産は、高い収率と純度を確保しながら、実験室合成プロセスをスケールアップすることを含みます。これには、効率的かつ費用対効果の高い生産を実現するために、温度、圧力、溶媒系などの反応条件を最適化することが一般的に含まれます。
化学反応の分析
反応の種類
RO-6870810は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、化合物に存在する官能基を修飾するために使用することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は、生物活性が変化した酸化誘導体をもたらす可能性があり、置換反応は、異なる薬理学的特性を持つアナログをもたらす可能性があります。 .
科学研究の応用
RO-6870810は、以下を含む幅広い科学研究の用途を持っています。
化学: この化合物は、クロマチンリモデリングと遺伝子発現におけるBETタンパク質の役割を研究するためのツールとして使用されています。
生物学: 研究者は、RO-6870810を使用して、BETタンパク質によって制御される生物学的経路と、それらが細胞増殖と分化に与える影響を調査しています。
医学: この化合物は、急性骨髄性白血病、骨髄異形成症候群、多発性骨髄腫などの様々な癌に対する潜在的な治療薬として検討されています。
科学的研究の応用
RO-6870810 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of BET proteins in chromatin remodeling and gene expression.
Biology: Researchers use RO-6870810 to investigate the biological pathways regulated by BET proteins and their impact on cell proliferation and differentiation.
Medicine: The compound is being explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, myelodysplastic syndrome, and multiple myeloma
類似化合物との比較
RO-6870810 is structurally similar to other BET inhibitors, such as (+)-JQ1 and CPI-203. it has optimized chemical and biological properties that enhance its efficacy and safety. The unique features of RO-6870810 include its high selectivity for BET proteins and its ability to disrupt chromatin remodeling more effectively .
List of Similar Compounds
(+)-JQ1: A well-known BET inhibitor with similar mechanisms of action.
CPI-203: Another BET inhibitor with potent anticancer activity.
RG6146: A compound structurally related to RO-6870810 with similar biological properties.
生物活性
The compound (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide , also known as JQ1 or its derivatives, has garnered attention in medicinal chemistry due to its biological activities, particularly as a bromodomain and extraterminal (BET) protein inhibitor. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C25H22ClN5O2S
- Molecular Weight : 491.99 g/mol
- CAS Number : 202590-98-5
- Solubility : Soluble in DMSO (20 mg/mL)
JQ1 functions primarily as a BET bromodomain inhibitor , specifically targeting BRD4. It has been shown to disrupt the interaction between BRD4 and acetylated histones, which is crucial for regulating gene expression associated with oncogenesis and viral replication. The compound exhibits a C50 value of 33 nM , indicating its potency in inhibiting BRD4 activity .
Anticancer Effects
JQ1 has demonstrated significant anticancer properties across various cancer types:
- Multiple Myeloma : Studies have indicated that JQ1 effectively inhibits the proliferation of multiple myeloma cells by inducing cell cycle arrest and apoptosis .
- Acute Myeloid Leukemia (AML) : The compound has been shown to suppress AML cell growth by targeting the transcriptional machinery associated with oncogenic drivers .
Anti-inflammatory and Cardioprotective Effects
In addition to its anticancer properties, JQ1 exhibits anti-inflammatory effects. It has been reported to reduce inflammation in various models by inhibiting the expression of pro-inflammatory cytokines. Furthermore, it has cardioprotective properties that may be beneficial in treating heart diseases .
HIV Research
JQ1 also plays a role in HIV research by promoting the reactivation of latent HIV reservoirs. It facilitates the recruitment of transcriptional machinery to the HIV promoter region, thereby enhancing viral transcription in latently infected cells . This mechanism is crucial for developing strategies aimed at eradicating HIV from reservoirs within the body.
Case Studies
Several studies highlight the effectiveness of JQ1 in different biological contexts:
- Study on Multiple Myeloma :
- HIV Latency Reversal :
Summary Table of Biological Activities
特性
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXLRYFPSZKDU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-98-7 | |
Record name | JQ-35, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349719987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-6870810 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RO-6870810 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3QN7788D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TEN-010 exert its anti-tumor activity in NMC?
A1: TEN-010 targets the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. In NMC, a characteristic chromosomal translocation leads to the formation of a BRD4-NUT fusion protein. This fusion protein drives oncogenesis by promoting the transcription of genes involved in cell proliferation and survival [, ]. TEN-010 binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones. This disruption inhibits the BRD4-NUT fusion protein's ability to activate transcription, ultimately leading to the suppression of oncogenic gene expression and tumor growth [, ].
Q2: What is the significance of the reported clinical responses to TEN-010 in NMC patients?
A2: NMC is a rare and aggressive cancer with limited treatment options and a poor prognosis. The reported partial responses observed in NMC patients treated with TEN-010 are highly significant []. These findings represent the first documented instances of clinical benefit from a BET inhibitor in this disease, offering a potential breakthrough in NMC treatment. Moreover, these results validate preclinical studies demonstrating the efficacy of BET inhibitors in NMC models []. This clinical validation highlights TEN-010 as a promising therapeutic candidate for further investigation in NMC.
Q3: What are the future directions for research on TEN-010 in NMC?
A3: Further research is crucial to optimize the use of TEN-010 in NMC. This includes:
- Determining the optimal dosing regimen: The initial clinical trial explored different doses of TEN-010, and further studies are needed to define the dose that maximizes efficacy while minimizing toxicity [].
- Exploring combination therapies: Combining TEN-010 with other anti-cancer agents might enhance its effectiveness []. Preclinical studies could identify synergistic drug combinations to be evaluated in future clinical trials.
- Identifying biomarkers of response: Research is needed to identify biomarkers that can predict which patients are most likely to respond to TEN-010 treatment, enabling personalized therapy approaches [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。